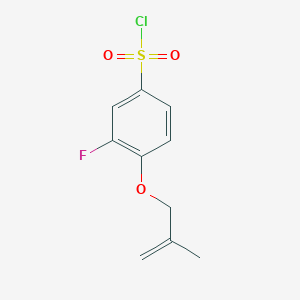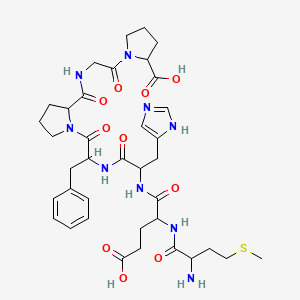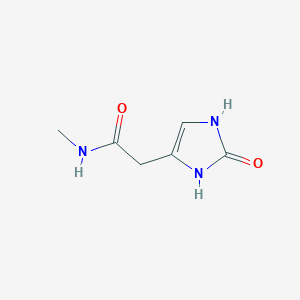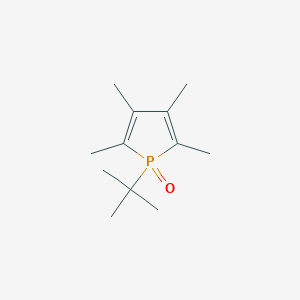
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide is an organophosphorus compound characterized by a phosphole ring substituted with tert-butyl and methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide typically involves the reaction of tert-butylphosphine with tetramethylcyclopentadiene followed by oxidation. The reaction conditions often require the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to achieve the desired phosphole oxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphole dioxides.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphole.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like m-CPBA. Major products formed from these reactions include phosphole dioxides and substituted phospholes.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide has several applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism by which 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide exerts its effects involves its ability to participate in redox reactions. The phosphole ring can undergo oxidation and reduction, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide include other phosphole oxides and phosphine oxides. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic properties .
Similar compounds include:
Phosphole oxides: Such as 1-phenylphosphole 1-oxide.
Phosphine oxides: Such as triphenylphosphine oxide.
Propiedades
Fórmula molecular |
C12H21OP |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
1-tert-butyl-2,3,4,5-tetramethyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H21OP/c1-8-9(2)11(4)14(13,10(8)3)12(5,6)7/h1-7H3 |
Clave InChI |
LRIGIJIKDNFTLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(P(=O)(C(=C1C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
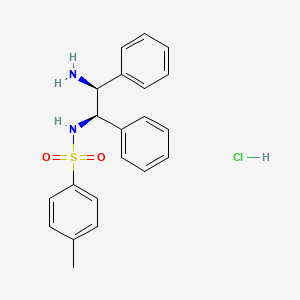
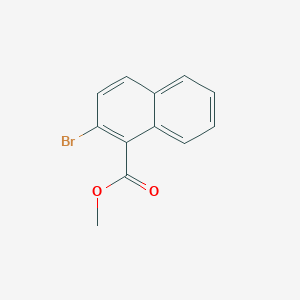
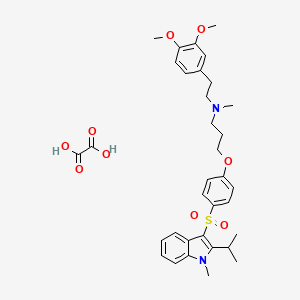

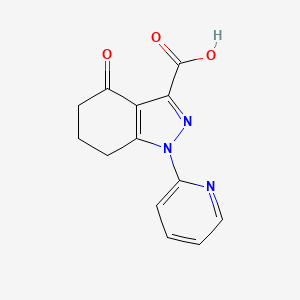

![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)

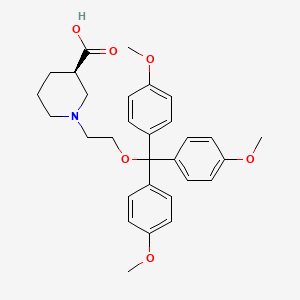
![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
